Accelerated SN2 Nucleophilic Substitution Kinetics with Potassium Iodide Relative to Propargyl Chloride
1-Chloro-2-butyne demonstrates a 50% faster reaction rate compared to propargyl chloride when treated with potassium iodide in acetone, a classic assay for SN2 reactivity [1]. This rate enhancement is attributed to the increased electron density at the propargylic carbon provided by the electron-donating methyl group in 1-chloro-2-butyne, which stabilizes the transition state relative to the unsubstituted propargyl chloride system.
| Evidence Dimension | Relative SN2 reaction rate |
|---|---|
| Target Compound Data | Relative rate = 1.5 (normalized to propargyl chloride = 1.0) |
| Comparator Or Baseline | Propargyl chloride (3-chloro-1-propyne, CAS 624-65-7); Relative rate = 1.0 |
| Quantified Difference | 1-Chloro-2-butyne reacts 50% faster |
| Conditions | Potassium iodide in acetone solvent, as reported by Hatch and Chiola (1951) |
Why This Matters
This kinetic advantage can be leveraged to reduce reaction times or to achieve higher conversion yields in alkylation steps where propargyl chloride proves sluggish, thereby informing the choice of reagent for time-sensitive or high-throughput synthetic sequences.
- [1] Hatch, L. F.; Chiola, V. The Preparation and Properties of 3-Chloro-1-propyne and 1-Chloro-2-butyne. Journal of the American Chemical Society 1951, 73 (1), 360-362. (Referenced in scite.ai citation analysis: 'l-Chloro-2-butyne (XIII) reacts 50 per cent faster than propargyl chloride with potassium iodide in acetone (316).') View Source
